4-[(4-Bromonaphthalen-1-yl)carbonyl]morpholine
CAS No.: 1365272-45-2
Cat. No.: VC0058756
Molecular Formula: C15H14BrNO2
Molecular Weight: 320.186
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1365272-45-2 |
|---|---|
| Molecular Formula | C15H14BrNO2 |
| Molecular Weight | 320.186 |
| IUPAC Name | (4-bromonaphthalen-1-yl)-morpholin-4-ylmethanone |
| Standard InChI | InChI=1S/C15H14BrNO2/c16-14-6-5-13(11-3-1-2-4-12(11)14)15(18)17-7-9-19-10-8-17/h1-6H,7-10H2 |
| Standard InChI Key | VYXMIGZYWZLTEQ-UHFFFAOYSA-N |
| SMILES | C1COCCN1C(=O)C2=CC=C(C3=CC=CC=C32)Br |
Introduction
Structural Characteristics and Basic Properties
4-[(4-Bromonaphthalen-1-yl)carbonyl]morpholine is characterized by its distinctive molecular structure that incorporates a naphthalene moiety with a bromine substituent at the 4-position, connected to a morpholine ring through a carbonyl group. The compound's structural formula can be represented as C15H14BrNO2, with a molecular weight of 320.186 g/mol .
The compound features several key structural elements that contribute to its chemical reactivity and potential biological interactions:
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A naphthalene core, providing aromatic character and hydrophobicity
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A bromine atom at the 4-position of the naphthalene ring, which can serve as a reactive site for further functionalization
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A carbonyl group connecting the naphthalene and morpholine portions, offering hydrogen bonding capabilities
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A morpholine ring, which is a common pharmacophore in many bioactive compounds
The compound is identified by the CAS registry number 1365272-45-2 and the MDL number MFCD21609656 . Its SMILES notation is represented as O=C(c1ccc(c2c1cccc2)Br)N1CCOCC1, which encodes its chemical structure in a linear format .
Physical Properties
Table 1: Physical Properties of 4-[(4-Bromonaphthalen-1-yl)carbonyl]morpholine
The compound exhibits moderate lipophilicity as indicated by its XLogP3 value of 2.9, suggesting a balance between hydrophobic and hydrophilic properties that could be advantageous for biological activity . The presence of two hydrogen bond acceptors and no hydrogen bond donors defines its hydrogen bonding capabilities . The limited number of rotatable bonds (only 1) suggests that the molecule possesses relatively restricted conformational flexibility .
Compounds containing morpholine rings often exhibit significant biological activities, as noted in reference. The specific halogen substitution pattern on the naphthalene ring may influence its reactivity and biological properties compared to other morpholine derivatives.
Potential biological activities may include:
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Antimicrobial properties - Similar compounds containing heterocyclic rings have demonstrated antibacterial activities against various bacterial strains
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Antioxidant activity - Aromatic compounds with heterocyclic substituents often possess free radical scavenging abilities
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Receptor binding capabilities - The morpholine ring is a common pharmacophore in compounds that interact with various biological receptors
Material Science Applications
The presence of the naphthalene core, which possesses interesting photophysical properties, suggests potential applications in materials science:
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Fluorescent probes or sensors
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Components in organic electronic devices
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Building blocks for more complex molecules with specific physical properties
Research Developments and Future Perspectives
The field of naphthalene-based compounds with heterocyclic substituents continues to evolve, with ongoing research focusing on their synthesis, characterization, and potential applications.
Structural Modifications
One direction for future research could involve structural modifications of 4-[(4-Bromonaphthalen-1-yl)carbonyl]morpholine to optimize specific properties:
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Substitution of the bromine atom with other halogens or functional groups
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Modification of the morpholine ring to other heterocycles
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Introduction of additional substituents on the naphthalene core
Computational Studies
Computational studies could provide valuable insights into the electronic properties, reactivity, and potential binding interactions of this compound with biological targets. Molecular docking studies, in particular, could help elucidate its potential interactions with various receptors or enzymes.
Spectroscopic Investigations
Detailed spectroscopic investigations, including advanced NMR techniques, could provide more comprehensive structural information and insights into the compound's behavior in solution.
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